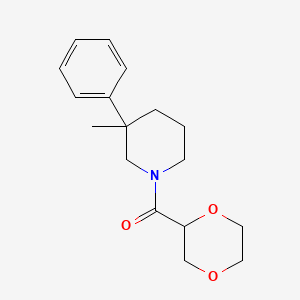
2-(3-chlorophenoxy)-N,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenoxy)-N,2-dimethylpropanamide, also known as Cloquintocet-mexyl, is a synthetic plant growth regulator that is widely used in agricultural practices. This compound has gained attention due to its ability to enhance crop yields and promote plant growth.
Scientific Research Applications
2-(3-chlorophenoxy)-N,2-dimethylpropanamide-mexyl has been extensively studied for its plant growth-promoting properties. It has been shown to increase crop yields in various plants, including wheat, corn, and rice. Additionally, this compound-mexyl has been reported to enhance the drought tolerance and nutrient uptake of plants. These properties make it a promising candidate for sustainable agriculture practices.
Mechanism of Action
2-(3-chlorophenoxy)-N,2-dimethylpropanamide-mexyl acts as an auxin-like compound, which means that it promotes plant growth by mimicking the action of natural plant hormones. It binds to specific receptors in the plant and activates a cascade of signaling pathways that promote cell division and elongation. This results in increased plant growth and yield.
Biochemical and Physiological Effects
This compound-mexyl has been shown to affect various biochemical and physiological processes in plants. It increases the activity of enzymes involved in photosynthesis and respiration, leading to increased energy production. Additionally, it enhances the uptake of nutrients, such as nitrogen and phosphorus, which are essential for plant growth. This compound-mexyl also regulates the expression of genes involved in stress response, which may contribute to its ability to enhance drought tolerance in plants.
Advantages and Limitations for Lab Experiments
2-(3-chlorophenoxy)-N,2-dimethylpropanamide-mexyl is a useful tool for plant research and has several advantages for lab experiments. It is easy to apply and has a long shelf life, making it convenient for researchers. Additionally, it is a stable compound that can be stored at room temperature, which reduces the need for special storage conditions. However, this compound-mexyl has some limitations for lab experiments. It is not suitable for all plant species, and its effects may vary depending on the environmental conditions.
Future Directions
There are several future directions for research related to 2-(3-chlorophenoxy)-N,2-dimethylpropanamide-mexyl. One area of interest is the optimization of its application methods to maximize its effects on plant growth and yield. Additionally, there is a need for further research on the molecular mechanisms underlying its effects on plant growth and stress response. Another promising direction is the development of new plant growth regulators based on the structure of this compound-mexyl, which may have improved properties for sustainable agriculture practices.
Conclusion
In conclusion, this compound-mexyl is a synthetic plant growth regulator that has gained attention for its ability to enhance crop yields and promote plant growth. Its mechanism of action involves mimicking the action of natural plant hormones, which leads to increased cell division and elongation. This compound-mexyl has several advantages for lab experiments, but its effects may vary depending on the plant species and environmental conditions. Future research directions include optimizing its application methods and developing new plant growth regulators based on its structure.
Synthesis Methods
The synthesis of 2-(3-chlorophenoxy)-N,2-dimethylpropanamide-mexyl involves the reaction of 3-chlorophenol with 2-dimethylaminoethyl chloride in the presence of a base. The resulting intermediate is then reacted with 2-bromo-2-methylpropanoic acid to form this compound-mexyl. This synthesis method has been optimized to produce high yields of pure this compound-mexyl.
properties
IUPAC Name |
2-(3-chlorophenoxy)-N,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-11(2,10(14)13-3)15-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQCNMLEFVHVMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC)OC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-5-methyl-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B7596233.png)


![2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetonitrile](/img/structure/B7596254.png)
![1-[1-(2-Fluorophenyl)-2-oxopyrrolidin-3-yl]-1-methyl-3-prop-2-ynylurea](/img/structure/B7596266.png)
![1-Phenyl-3-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrrolidin-2-one](/img/structure/B7596273.png)
![6-Cyclopropyl-3-methyl-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B7596280.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]thiadiazole-4-carboxamide](/img/structure/B7596289.png)
![2-(3-Hydroxyphenyl)-1-[4-(4-methylpyrazol-1-yl)piperidin-1-yl]ethanone](/img/structure/B7596298.png)
![4-methylsulfinyl-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzamide](/img/structure/B7596310.png)


![N-[(3-ethyl-1H-pyrazol-5-yl)methyl]-2-methylfuran-3-carboxamide](/img/structure/B7596320.png)
![1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-(3-methylcyclohexyl)oxyethanone](/img/structure/B7596328.png)